2-(4-Benzylpiperazin-1-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

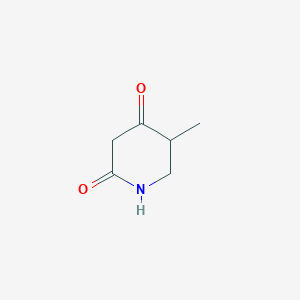

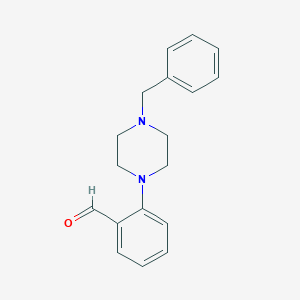

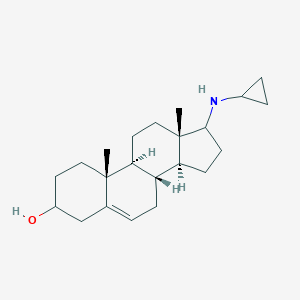

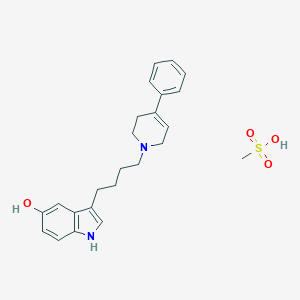

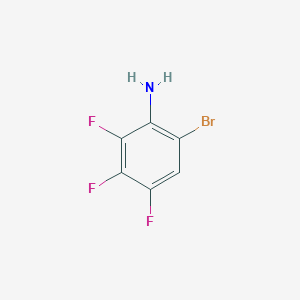

“2-(4-Benzylpiperazin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C18H20N2O . It has a molecular weight of 280.37 . The IUPAC name for this compound is 2-(4-benzyl-1-piperazinyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for “2-(4-Benzylpiperazin-1-yl)benzaldehyde” is 1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 . This indicates that the compound consists of a benzaldehyde group attached to a benzylpiperazine group.Physical And Chemical Properties Analysis

The boiling point of “2-(4-Benzylpiperazin-1-yl)benzaldehyde” is reported to be between 57-59°C . The compound is likely to be a solid at room temperature .Scientific Research Applications

Proteomics Research

2-(4-Benzylpiperazin-1-yl)benzaldehyde is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand protein behavior or interactions.

Synthesis of Novel Derivatives

This compound can be used as a base structure in the synthesis of novel derivatives . For example, it has been used in the synthesis of 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives .

Carbonic Anhydrase Inhibitors

The synthesized derivatives of 2-(4-Benzylpiperazin-1-yl)benzaldehyde have been evaluated for their potential as carbonic anhydrase (CA) inhibitors . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Drug Discovery

Given its potential role in inhibiting carbonic anhydrase, this compound and its derivatives could be of interest in drug discovery, particularly for conditions where inhibition of carbonic anhydrase could be therapeutic .

Mechanism of Action

Target of Action

It has been used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways. The downstream effects of these interactions would depend on the specific proteins or enzymes targeted.

Result of Action

Given its use in proteomics research , it may influence protein function, potentially leading to changes in cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Benzylpiperazin-1-yl)benzaldehyde . .

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEPGTDKVXMYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383971 |

Source

|

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)benzaldehyde | |

CAS RN |

112253-26-6 |

Source

|

| Record name | 2-(4-benzylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)

![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)